molecular formula C18H14N2O2S B7457166 N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No. B7457166
M. Wt: 322.4 g/mol
InChI Key: PSGOWIABDPUMGC-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science. This compound belongs to the class of benzofuran-carboxamide derivatives and has a molecular formula of C19H15N3O2S.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its ability to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase (HDAC). This inhibition leads to the activation of various signaling pathways, resulting in the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. Additionally, it has been shown to possess neuroprotective and anti-diabetic properties, making it a potential candidate for the treatment of various neurological and metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide in lab experiments is its high potency and specificity towards certain enzymes, making it an ideal candidate for studying the mechanisms of action of these enzymes. Additionally, its low toxicity and good solubility in various solvents make it easy to handle and manipulate in lab experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide. One potential direction is the further elucidation of its mechanisms of action, particularly its interaction with various enzymes and signaling pathways. Additionally, further studies are needed to investigate its potential applications in other scientific fields, such as agriculture and material science. Finally, the development of more cost-effective synthesis methods for this compound may increase its accessibility and potential for widespread use in various research settings.

Synthesis Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide involves the condensation of 2-aminobenzothiazole with 2-benzofurancarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-18(15-11-12-5-1-3-7-14(12)22-15)19-10-9-17-20-13-6-2-4-8-16(13)23-17/h1-8,11H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGOWIABDPUMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide

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